molecular formula C23H19ClN6O2 B13444030 Aminopyrazole inhibitor, 4326

Aminopyrazole inhibitor, 4326

Cat. No.: B13444030
M. Wt: 446.9 g/mol
InChI Key: KVVQUXAGSWSMKF-UHFFFAOYSA-N
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Description

Aminopyrazole inhibitor, 4326, is a compound belonging to the class of aminopyrazoles, which are known for their significant therapeutic potential Aminopyrazoles are characterized by the presence of an amino group attached to the pyrazole ring, making them versatile scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminopyrazole inhibitor, 4326, typically involves the formation of the pyrazole ring followed by the introduction of the amino group. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50-100°C to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound, can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Aminopyrazole inhibitor, 4326, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, dihydropyrazole derivatives, and various substituted pyrazoles, which can exhibit different biological activities .

Scientific Research Applications

Aminopyrazole inhibitor, 4326, has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of aminopyrazole inhibitor, 4326, involves the inhibition of specific enzymes or receptors. For example, it can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, survival, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminopyrazole inhibitor, 4326, is unique due to its specific binding affinity and selectivity for certain molecular targets, which can result in fewer side effects and improved therapeutic efficacy compared to other similar compounds .

Properties

Molecular Formula

C23H19ClN6O2

Molecular Weight

446.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)carbamoylamino]pyrazol-1-yl]-N-(5-methylpyridin-3-yl)benzamide

InChI

InChI=1S/C23H19ClN6O2/c1-15-9-17(12-25-11-15)27-22(31)16-5-4-6-19(10-16)30-14-18(13-26-30)28-23(32)29-21-8-3-2-7-20(21)24/h2-14H,1H3,(H,27,31)(H2,28,29,32)

InChI Key

KVVQUXAGSWSMKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)NC(=O)C2=CC(=CC=C2)N3C=C(C=N3)NC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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